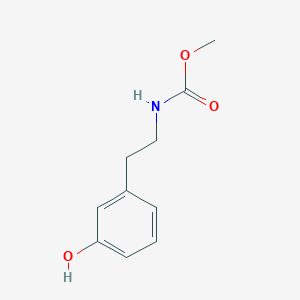

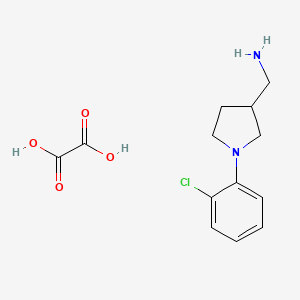

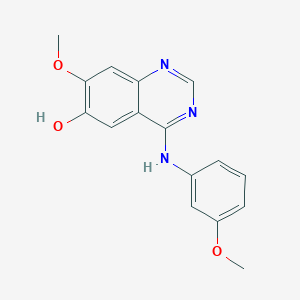

![molecular formula C75H140O6 B1644309 2,3-Bis[[(Z)-tetracos-15-enoyl]oxy]propyl (Z)-tetracos-15-enoate CAS No. 81913-24-8](/img/structure/B1644309.png)

2,3-Bis[[(Z)-tetracos-15-enoyl]oxy]propyl (Z)-tetracos-15-enoate

Overview

Description

The compound is a type of ester, which are often derived from carboxylic acids and alcohols . Ester compounds are commonly found in fats and oils .

Molecular Structure Analysis

The molecular structure of a similar compound, 9,12,15-Octadecatrienoic acid, 2,3-bis [ (trimethylsilyl)oxy]propyl ester, (Z,Z,Z)-, has been documented . It’s likely that the structure of “2,3-Bis[[(Z)-tetracos-15-enoyl]oxy]propyl (Z)-tetracos-15-enoate” would be similar, given the structural similarities in their names.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, esters are known to undergo a variety of reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, esters generally have a pleasant smell and are less dense than water .Scientific Research Applications

Stereocontrol in Organic Synthesis

- Research indicates this compound's relevance in stereocontrolled organic synthesis, particularly in constructing complex molecules. For instance, Fleming and Lawrence (1998) utilized a related silicon-containing compound in the synthesis of (-)-tetrahydrolipstatin, demonstrating the utility of this compound in stereochemical control during synthesis (Fleming & Lawrence, 1998).

Phase Equilibria Studies

- Perko, Knez, and Škerget (2012) investigated the phase equilibria of glycerol tristearate and a compound structurally similar to 2,3-Bis[(Z)-tetracos-15-enoyl]oxy]propyl (Z)-tetracos-15-enoate in carbon dioxide and sulfur hexafluoride, contributing to the understanding of phase behavior in complex systems (Perko, Knez, & Škerget, 2012).

Hyperbranched Polymer Structures

- Wang et al. (2020) explored the preparation and characterization of a phthalonitrile resin with a hyperbranched structure, indicating potential applications of compounds like 2,3-Bis[(Z)-tetracos-15-enoyl]oxy]propyl (Z)-tetracos-15-enoate in developing high-performance polymers (Wang et al., 2020).

Dental Composite Research

- In dental science, such compounds have been examined for their role in developing novel dental composites. Pereira, Nunes, and Kalachandra (2002) investigated low viscosity dimethacrylate comonomers for dental composites, which could include derivatives of the compound (Pereira, Nunes, & Kalachandra, 2002).

Photopolymerization Research

- The compound's derivatives could also be significant in photopolymerization studies, as shown by Hu, Werner, and Hesse (1998), who investigated the photoisomerization behavior of similar compounds (Hu, Werner, & Hesse, 1998).

Synthesis of Novel Derivatives

- Kheder (2009) highlighted the synthesis of novel bis(hydrazone) and bis(indole) derivatives from related compounds, indicating a broad scope of synthetic applications (Kheder, 2009).

Catalysis and Synthesis

- Another application is in catalysis and synthesis, as demonstrated by Hyodo et al. (2005) in their work on bis[3-(triethoxysilyl)propyl]tetrasulfide for nucleoside phosphite conversion (Hyodo et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,3-bis[[(Z)-tetracos-15-enoyl]oxy]propyl (Z)-tetracos-15-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-73(76)79-70-72(81-75(78)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)71-80-74(77)68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,72H,4-24,31-71H2,1-3H3/b28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBUHTMAMVEYSR-IUPFWZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H140O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1137.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(24:1(15Z)/24:1(15Z)/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0052141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

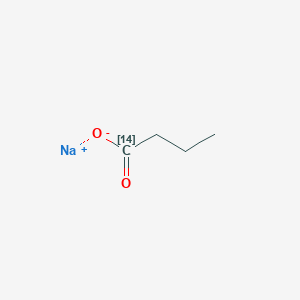

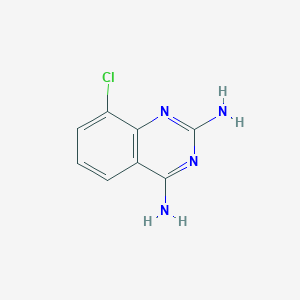

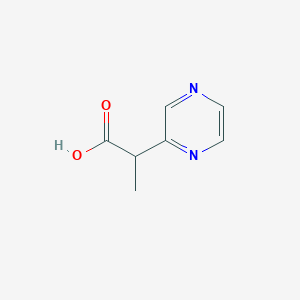

![[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methanol](/img/structure/B1644227.png)

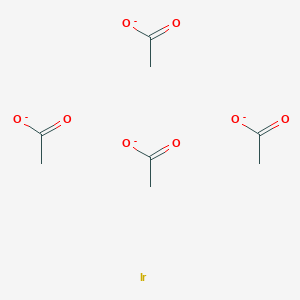

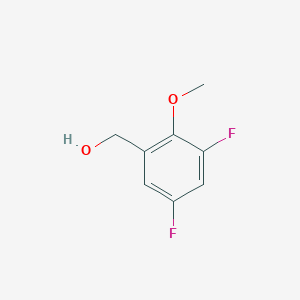

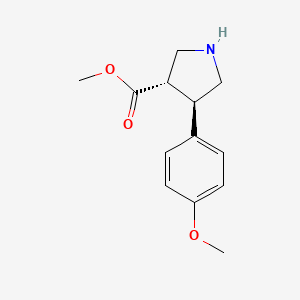

![3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1644250.png)

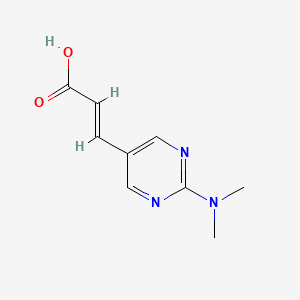

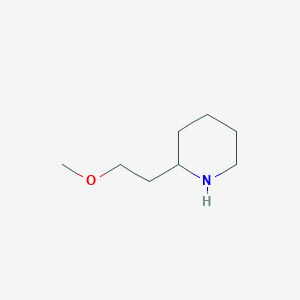

![1-((3-hydroxy-6-methylpyridin-2-yl)methyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B1644251.png)